(2-(Acridin-9-ylamino)ethyl)glycine
Description
Properties
Molecular Formula |
C17H17N3O2 |
|---|---|
Molecular Weight |
295.34 g/mol |
IUPAC Name |
2-[2-(acridin-9-ylamino)ethylamino]acetic acid |
InChI |
InChI=1S/C17H17N3O2/c21-16(22)11-18-9-10-19-17-12-5-1-3-7-14(12)20-15-8-4-2-6-13(15)17/h1-8,18H,9-11H2,(H,19,20)(H,21,22) |
InChI Key |
CCXFJVWMNAJIPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCNCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Acridine Derivatives
a) Acridine-9-carboxylic acid (CAS 5336-90-3)
- Molecular Formula: C₁₄H₉NO₂
- Molecular Weight : 223.23 g/mol
- Physicochemical Properties: Topological Polar Surface Area (TPSA): 49.33 Ų Log P (octanol-water): 3.21 Solubility: Low aqueous solubility due to hydrophobic acridine core.
b) Amustaline Dihydrochloride
- Molecular Formula : C₂₂H₂₅Cl₂N₃O₂·H₂O
- Molecular Weight : 507.28 g/mol
- Structure: Contains a 3-(acridin-9-ylamino)propanoate group instead of glycine.
- Application : Used in ex vivo blood treatment for pathogen inactivation, leveraging its nucleic acid alkylation properties .
- Key Differences: The propanoate ester linker and dihydrochloride salt enhance solubility but differ in mechanism compared to the glycine-based structure of the target compound.
c) Acridin-9-ylmethylidene Heterocycles
- Examples :
- 5-Acridin-9-ylmethylidene-2-thioxo-thiazolidin-4-one
- 5-Acridin-9-ylmethylidene-2-thioxo-imidazolidin-4-one
- Structure: Feature thiazolidinone or imidazolidinone rings fused to the acridine core.
- Activity: Demonstrated antimicrobial and antitumor properties in preliminary studies, though direct comparisons to (2-(Acridin-9-ylamino)ethyl)glycine are lacking .
Glycine Derivatives
a) N-(2-Hydroxyethyl)-N-[2-(oleoylamino)ethyl]glycine
- Molecular Formula : C₂₄H₄₃N₃O₅
- Molecular Weight : 453.62 g/mol
- Structure : Includes a long alkyl chain and amide group, enhancing surfactant properties.
- Application : Used in chelation and as a stabilizing agent in formulations .
- Key Differences : The hydrophobic alkyl chain contrasts with the acridine group in the target compound, leading to divergent biological applications.
b) Isotopically Labeled Glycine Derivatives
- Examples :
- Glycine ethyl ester-[¹³C₂]
- (±)-N-2-Methylbutyrylglycine-[²H₂]
- Structure : Glycine backbone modified with isotopic labels or alkyl groups.
- Application : Primarily used as internal standards in mass spectrometry, lacking therapeutic relevance compared to the acridine-containing target compound .
Comparative Analysis Table
Research Findings and Implications
- Structural Advantages: The glycine moiety in this compound improves solubility (TPSA ~85 Ų vs.
- Therapeutic Potential: Unlike purely intercalating acridine derivatives, the target compound’s glycine linker may facilitate receptor-specific targeting, as seen in platinum-based chemotherapeutics .
- Synthetic Challenges : Synthesis of acridine-glycine hybrids requires precise coupling reactions, akin to methods used for Amustaline Dihydrochloride .
Q & A
Q. What are the established synthetic routes for (2-(Acridin-9-ylamino)ethyl)glycine, and how can purity be optimized?
The compound is typically synthesized via nucleophilic displacement reactions. For example, 9-chloroacridine reacts with ethylenediamine derivatives under controlled pH (7–9) to form the acridin-9-ylamino intermediate, followed by glycine conjugation . Purity optimization involves:
- Chromatographic techniques : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the target compound.
- Spectroscopic validation : NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity .
- Recrystallization : Using ethanol/water mixtures to remove byproducts.
Q. How is this compound characterized for stability under physiological conditions?
Stability studies employ:
- pH-dependent degradation assays : Incubate the compound in buffers (pH 4.0–7.4) at 37°C for 24–72 hours, monitoring degradation via UV-Vis spectroscopy (λ = 360 nm, acridine moiety absorbance) .
- Mass spectrometry : Identify degradation products (e.g., hydrolyzed glycine or acridine derivatives) .
- Thermogravimetric analysis (TGA) : Assess thermal stability (heating rate: 10°C/min, nitrogen atmosphere) .
Q. What in vitro assays are used to evaluate its anticancer activity?
Standard assays include:
- Cytotoxicity screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .
- DNA intercalation studies : Fluorescence quenching assays using ethidium bromide displacement .
- Apoptosis markers : Flow cytometry for Annexin V/PI staining .
Advanced Research Questions
Q. How do researchers resolve contradictions in cytotoxicity data across different drug delivery systems (e.g., MWCNTs vs. liposomes)?
Conflicting efficacy data require:
- Controlled release profiling : Compare release kinetics (e.g., dialysis bag method, PBS pH 7.4) between MWCNTs and liposomal formulations .
- Cellular uptake quantification : Use confocal microscopy with fluorescently tagged compounds to measure intracellular accumulation .
- Statistical meta-analysis : Pool data from multiple studies to identify confounding variables (e.g., cell line heterogeneity, incubation time) .
Q. What advanced structural modifications enhance target specificity while minimizing off-DNA interactions?
Strategies include:
- Side-chain functionalization : Introduce sulfonate groups to improve water solubility and reduce non-specific binding .
- Peptide conjugation : Link the compound to tumor-homing peptides (e.g., RGD sequences) via solid-phase synthesis .
- Molecular docking simulations : Screen modified derivatives against DNA topoisomerase II or kinase targets to prioritize syntheses .
Q. How can conflicting results in photothermal therapy (PTT) efficacy be addressed experimentally?
To reconcile discrepancies:
- Standardize PTT parameters : Laser wavelength (e.g., 808 nm), power density (1–2 W/cm²), and exposure time (5–10 minutes) across studies .
- Quantify reactive oxygen species (ROS) : Use fluorescent probes (e.g., DCFH-DA) to correlate ROS levels with cytotoxicity .
- Control for nanoparticle aggregation : Dynamic light scattering (DLS) to ensure uniform dispersion in biological media .
Q. What methodologies validate the compound’s role in pathogen inactivation for blood products?
Key approaches include:
- Viral/bacterial log-reduction assays : Spike blood products with model pathogens (e.g., HIV-1, E. coli), treat with the compound, and quantify viability via plaque assays .
- Leukocyte inactivation : Flow cytometry to measure CD45+ cell depletion .
- Hemocompatibility testing : Assess hemolysis (<5% threshold) and platelet activation (PAC-1 binding) .
Methodological Considerations
- Experimental design : Include negative controls (e.g., untreated cells) and dose-response curves for reproducibility .
- Data interpretation : Use multivariate regression to account for variables like pH, temperature, and solvent polarity .
- Ethical compliance : For in vivo studies, adhere to institutional guidelines for animal welfare and human tissue use .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
